![molecular formula C20H25ClN2O B4753561 N-(4-butylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4753561.png)
N-(4-butylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea
Descripción general
Descripción
N-(4-butylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea, commonly known as BPU, is a chemical compound that belongs to the class of urea-based compounds. BPU is a potent inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. BPU has been extensively studied for its potential applications in cancer therapy, as well as in the treatment of other diseases.
Mecanismo De Acción
BPU exerts its effects by inhibiting the activity of the N-(4-butylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea enzyme. N-(4-butylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea is involved in various cellular processes, including cell growth, differentiation, and apoptosis. In cancer cells, N-(4-butylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea is overexpressed, leading to increased cell proliferation and survival. BPU inhibits N-(4-butylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea activity, leading to the induction of apoptosis in cancer cells. BPU has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, which is critical for tumor growth and metastasis.
Biochemical and Physiological Effects:
BPU has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways. BPU has also been found to inhibit angiogenesis by downregulating the expression of various angiogenic factors, including vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs). BPU has also been shown to modulate the expression of various genes involved in cell cycle regulation, cell adhesion, and migration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPU has several advantages for use in lab experiments. It is a potent inhibitor of N-(4-butylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea, with a high degree of specificity. BPU has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, BPU has some limitations, including its low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on BPU. One area of interest is the development of BPU derivatives with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the potential applications of BPU in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the role of N-(4-butylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea inhibition in other diseases, such as diabetes and cardiovascular disease, warrants further investigation.
Aplicaciones Científicas De Investigación
BPU has been studied extensively for its potential applications in cancer therapy. N-(4-butylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis in cancer cells. BPU has been found to be a potent inhibitor of N-(4-butylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea, and has demonstrated anti-cancer activity in various in vitro and in vivo models. BPU has also been investigated for its potential applications in the treatment of other diseases, including diabetes, cardiovascular disease, and Alzheimer's disease.
Propiedades
IUPAC Name |
1-(4-butylphenyl)-3-[1-(4-chlorophenyl)propyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O/c1-3-5-6-15-7-13-18(14-8-15)22-20(24)23-19(4-2)16-9-11-17(21)12-10-16/h7-14,19H,3-6H2,1-2H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEBSYQKJARBGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NC(CC)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butylphenyl)-3-[1-(4-chlorophenyl)propyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromo-2-fluorophenyl)-2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4753482.png)
![5-(4-fluorophenyl)-4-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B4753489.png)
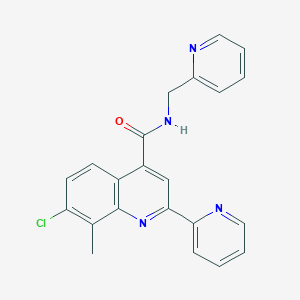
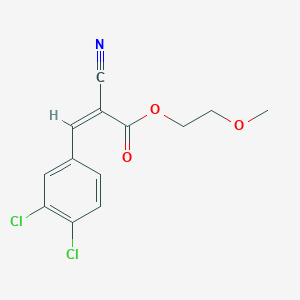
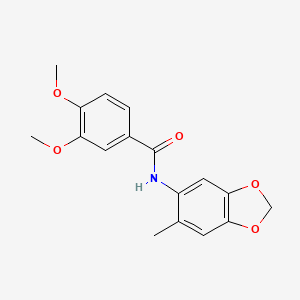
![2-[4-(1-adamantyl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4753518.png)
![2-(4-bromophenyl)-2-oxoethyl [(2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]acetate](/img/structure/B4753527.png)
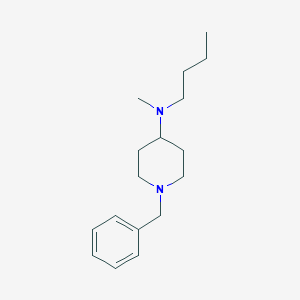
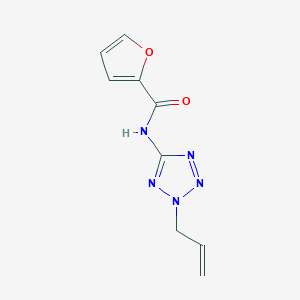
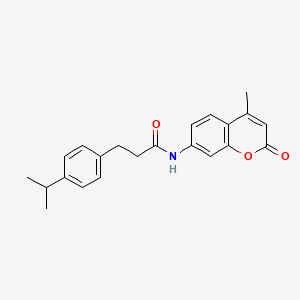
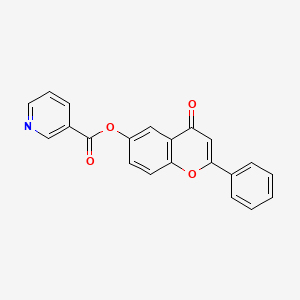
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4753567.png)
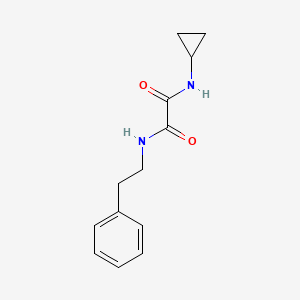
![N-[(4-allyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B4753586.png)